molecular formula C17H16O2 B8704290 Anthracene, 2-(2-methoxyethoxy)- CAS No. 152016-02-9

Anthracene, 2-(2-methoxyethoxy)-

Cat. No.: B8704290
CAS No.: 152016-02-9
M. Wt: 252.31 g/mol
InChI Key: PNVXZUWPHORLCZ-UHFFFAOYSA-N
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Description

Anthracene, 2-(2-methoxyethoxy)-, is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a methoxyethoxy substituent (-OCH₂CH₂OCH₃) at the 2-position of the anthracene core. This substituent introduces both steric bulk and polar character due to the ether linkage and terminal methoxy group.

Properties

CAS No.

152016-02-9

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

2-(2-methoxyethoxy)anthracene

InChI

InChI=1S/C17H16O2/c1-18-8-9-19-17-7-6-15-10-13-4-2-3-5-14(13)11-16(15)12-17/h2-7,10-12H,8-9H2,1H3

InChI Key

PNVXZUWPHORLCZ-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC2=CC3=CC=CC=C3C=C2C=C1

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Anthracene derivatives are often utilized in organic synthesis as intermediates in the production of various organic compounds. The compound 2-(2-methoxyethoxy)-anthracene can facilitate the formation of complex molecular architectures through various reactions, including:

  • Cascading Reactions : The compound can participate in multi-step reactions that yield complex products efficiently .
  • Fluorescent Probes : Due to its fluorescent properties, it is used as a probe in biological systems to study cellular processes .

Materials Science

In materials science, anthracene derivatives are explored for their roles in developing advanced materials:

  • Organic Light Emitting Diodes (OLEDs) : The compound's photophysical properties make it suitable for use in OLEDs, which are crucial for modern display technologies.
  • Conductive Polymers : As part of conductive polymer systems, it enhances the electrical properties of the materials used in electronic devices .

Data Tables

Application AreaDescriptionExample Uses
Organic SynthesisIntermediates for complex organic compoundsSynthesis of dyes and pharmaceuticals
Materials ScienceComponents in OLEDs and conductive polymersDisplay technologies and electronic devices
Biological ProbesFluorescent markers for cellular imagingImaging techniques in biological research

Fluorescent Probes in Biological Research

A study demonstrated the use of 2-(2-methoxyethoxy)-anthracene as a fluorescent probe to track cellular processes. The probe's emission characteristics allowed researchers to visualize cellular dynamics effectively, highlighting its potential for future biomedical applications.

Development of OLEDs

Research into OLED technology has shown that incorporating anthracene derivatives improves the efficiency and brightness of displays. A recent study indicated that devices utilizing this compound exhibited enhanced performance metrics compared to traditional materials.

Comparison with Similar Compounds

Comparison with Similar Anthracene Derivatives

Structural and Substituent Analysis

The methoxyethoxy group distinguishes this compound from other anthracene derivatives. Key structural comparisons include:

Compound Name Substituent at Anthracene Core Molecular Weight* Substituent Characteristics
Anthracene, 2-(2-methoxyethoxy)- 2-(2-methoxyethoxy) ~270.3 g/mol Polar, flexible ether chain
2-Ethoxyanthracene Ethoxy (-OCH₂CH₃) ~234.3 g/mol Less polar, shorter chain
2-Methylanthracene Methyl (-CH₃) ~192.3 g/mol Non-polar, electron-donating
9,10-Bis[2-(4-methoxyphenyl)ethenyl]anthracene Methoxyphenyl ethenyl 442.6 g/mol Extended conjugation, rigid structure

*Calculated based on substituent addition to anthracene (178.2 g/mol).

Key Observations:

Physicochemical Properties

Table 1: Comparative Physical Properties
Property Anthracene, 2-(2-methoxyethoxy)- 2-Ethoxyanthracene 2-Methylanthracene
Boiling Point (Estimated) >300°C (high due to polarity) ~280°C ~250°C
Melting Point Likely lower than anthracene Not reported 250–252°C
Solubility in Water Low, but higher than methyl Very low Insoluble

Reactivity and Functional Behavior

  • Electrophilic Substitution : The methoxyethoxy group is electron-donating via resonance, activating the anthracene core at positions 9 and 10 for reactions like nitration or sulfonation. This contrasts with methyl groups, which donate electrons primarily through induction .
  • Hydrogen Bonding : The ether oxygen in methoxyethoxy can participate in hydrogen bonding, a feature absent in methyl or ethoxy derivatives. This property is critical in biological interactions, as seen in anthracene-based inhibitors targeting residues like S403 in PBP2a .

Q & A

Basic Research Questions

Q. What are the recommended protocols for the safe handling and storage of 2-(2-methoxyethoxy)anthracene in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Gloves must be inspected prior to use and removed using proper techniques to avoid contamination .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors or dust. Ensure local exhaust ventilation is operational .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste. Avoid drainage contamination .
  • Storage : Store in a cool, dry place away from ignition sources. Use airtight containers labeled with hazard warnings .

Q. What synthetic routes are commonly employed for the preparation of 2-(2-methoxyethoxy)anthracene, and how can reaction conditions be optimized to enhance yield?

  • Methodological Answer :

  • Friedel-Crafts Alkylation : Anthracene derivatives are often synthesized via electrophilic substitution. For example, a modified Friedel-Crafts reaction using a methoxyethoxy-containing electrophile (e.g., 2-(2-methoxyethoxy)ethyl chloride) with Lewis acids like AlCl₃ .
  • Optimization Strategies :
  • Temperature Control : Reflux conditions (e.g., 80–100°C) improve reaction kinetics.
  • Solvent Selection : Use polar aprotic solvents (e.g., DCM or DMF) to stabilize intermediates .
  • Catalyst Loading : Adjust AlCl₃ stoichiometry (1.2–1.5 equiv) to balance reactivity and side-product formation .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing 2-(2-methoxyethoxy)anthracene derivatives?

  • Methodological Answer :

  • NMR Analysis :
  • ¹H NMR : Compare chemical shifts of methoxy (δ 3.2–3.5 ppm) and ethoxy (δ 3.6–4.0 ppm) protons with reference spectra. Use 2D-COSY to resolve overlapping signals .
  • ¹³C NMR : Confirm the anthracene backbone carbons (δ 120–140 ppm) and ether-linked carbons (δ 60–70 ppm) .
  • IR Spectroscopy : Validate C-O-C stretching vibrations (1050–1150 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .
  • Cross-Validation : Combine with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What strategies are effective in mitigating solubility challenges of 2-(2-methoxyethoxy)anthracene in polar solvents during photophysical studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use binary mixtures (e.g., THF:water or DMSO:ethanol) to enhance solubility. For example, 70:30 THF:water increases dispersion without aggregation .
  • Surfactant Modification : Introduce ionic surfactants (e.g., SDS) to stabilize the compound in aqueous media via micelle formation .
  • Computational Modeling : Predict solubility parameters using Hansen Solubility Parameters (HSP) or COSMO-RS simulations to identify optimal solvent combinations .

Q. How does the electronic structure of 2-(2-methoxyethoxy)anthracene influence its electrochemical behavior in energy storage applications?

  • Methodological Answer :

  • Electron-Donating Effects : The methoxyethoxy group enhances electron density on the anthracene ring, lowering oxidation potentials. Cyclic voltammetry (CV) in acetonitrile with 0.1 M TBAPF₆ shows reversible redox peaks at −1.2 V (reduction) and +1.5 V (oxidation) vs. Ag/AgCl .
  • Application in Batteries : Test as a cathode material in magnesium-ion batteries using ionic liquid electrolytes (e.g., [N₂(20201)(20201)(20201)][NTf₂]), which stabilize anthracene-based redox activity .
  • DFT Studies : Calculate HOMO-LUMO gaps (e.g., 3.2 eV) to correlate with charge-transfer efficiency .

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